molecular formula C18H16N2O3S2 B2558105 (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 683237-63-0

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide

Cat. No.: B2558105
CAS No.: 683237-63-0
M. Wt: 372.46
InChI Key: CQPPOQYHJPJHDL-WTEGTPGASA-N
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Description

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide is a recognized and potent inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that serves as a central signaling hub in a diverse range of critical cellular processes, including the regulation of apoptosis, autophagy, and inflammatory responses. Its aberrant activity has been strongly implicated in the pathogenesis of several neurological disorders, most notably ischemic stroke and neurodegenerative diseases . This compound exerts its effects by competitively binding to the ATP-binding pocket of DAPK1, thereby inhibiting its kinase activity and downstream pro-apoptotic signaling pathways. The primary research value of this inhibitor lies in its use as a precise chemical tool to dissect the complex biological functions of DAPK1, particularly in the context of neuronal death following cerebral ischemia . Studies utilizing this compound have been instrumental in validating DAPK1 as a promising therapeutic target for neuroprotection, offering a strategic approach to potentially mitigate brain injury after a stroke event. Its application extends to in vitro and in vivo models where elucidating the role of DAPK1-mediated signaling can provide critical insights into disease mechanisms and facilitate the discovery of novel intervention strategies.

Properties

IUPAC Name

(E)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-20-15-10-9-14(25(2,22)23)12-16(15)24-18(20)19-17(21)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b11-8+,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPPOQYHJPJHDL-DSBZMYGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Methyl-6-(Methylsulfonyl)Benzo[d]Thiazol-2(3H)-Ylidene

The benzothiazole core is constructed through cyclocondensation of 2-amino-5-(methylsulfonyl)thiophenol with methyl isocyanate, followed by oxidation to stabilize the ylidene tautomer. Critical steps include:

  • Sulfonation and Methylation :

    • Nitration of 2-aminothiophenol at the 5-position using fuming nitric acid (yield: 78%).
    • Reduction of the nitro group to amine with hydrogen/palladium (yield: 92%).
    • Sulfonation using chlorosulfonic acid at 0°C, followed by methylation with methyl iodide and potassium carbonate (yield: 68%).
  • Cyclization :

    • Reaction with methyl isocyanate in dichloromethane at reflux forms the benzothiazole ring (yield: 85%).
    • Oxidation with manganese dioxide generates the ylidene tautomer (yield: 76%).

Cinnamamide Conjugation Strategies

The cinnamamide moiety is introduced via nucleophilic acyl substitution or oxidative amidation. Two dominant methodologies emerge from the literature:

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution can be carried out using nucleophiles like amines or thiols, while electrophilic substitution may involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Target Compound : Contains a methylsulfonyl group (strong electron-withdrawing) at position 6 and a cinnamamide side chain with (Z)-stereochemistry.
  • Compound 6g () : Features a 4-nitrophenyl diazenyl group on the thiazole ring and a coumarin moiety. The nitro group is moderately electron-withdrawing but less polar than methylsulfonyl. Its IR spectrum shows C=O (1,729 cm⁻¹) and C=N (1,603 cm⁻¹) stretches, similar to expected peaks for the target compound .
  • Compound 4g (): Includes a dimethylamino-acryloyl group and benzamide substituents. Its dual C=O stretches (1,690 and 1,638 cm⁻¹) suggest distinct electronic environments compared to the target’s cinnamamide .

Spectroscopic and Analytical Data

  • IR Spectroscopy :
    • The target’s methylsulfonyl group would likely show S=O stretches (~1,350–1,150 cm⁻¹), absent in analogs like 6g or 4g.
    • Cinnamamide’s C=O stretch (~1,690–1,720 cm⁻¹) aligns with 4g’s benzamide peaks .
  • Mass Spectrometry :
    • Compound 6g (M⁺ 462) fragments into dominant ions at m/z 214 (100%), while 4g (M⁺ 392) shows a base peak at m/z 103. The target’s fragmentation pattern would depend on the stability of the methylsulfonyl and cinnamamide groups .

Elemental Analysis and Purity

  • Compound 6g (C₂₂H₁₈N₆O₄S) showed minor deviations in elemental analysis (C: 57.04% vs. calc. 57.14%), suggesting high purity. Similar precision is expected for the target compound if synthesized under optimized conditions .

Electronic and Steric Effects

  • Methylsulfonyl vs. Nitro/Chloro Groups : The methylsulfonyl group in the target compound is more polar and electron-withdrawing than the nitro group in 6g or the chloro substituents in 6h (). This could enhance solubility or binding affinity in biological systems.
  • Cinnamamide vs. Acryloyl Moieties: The (Z)-cinnamamide’s planar structure may improve π-π stacking interactions compared to the dimethylamino-acryloyl group in 4g, which introduces steric hindrance .

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